molecular formula C15H15ClN2O3 B2969205 N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide CAS No. 2034238-62-3

N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Cat. No.: B2969205
CAS No.: 2034238-62-3
M. Wt: 306.75
InChI Key: JUANNVIDQSSFQS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a chemical compound of significant interest in scientific research and development. As a member of the N-(chlorophenyl)pyridinecarboxamide family, this compound shares a structural framework with molecules used in various industrial and scientific research applications . The core structure of this compound is built upon a pyridine-4-carboxamide scaffold , which is substituted with a 4-chlorophenyl group on the amide nitrogen. A key feature of this specific molecule is the 2-(2-methoxyethoxy) ether side chain attached to the pyridine ring, a modification that can profoundly influence the compound's solubility, polarity, and overall interaction with biological systems. This makes it a valuable intermediate for medicinal chemistry and drug discovery projects, particularly in the synthesis and optimization of novel small-molecule candidates. Researchers utilize this compound and its analogs as a key building block in organic synthesis and as a precursor for the development of more complex molecules . When handling this material, standard laboratory safety protocols should be followed. It is recommended to use personal protective equipment, avoid dust formation, and handle it in a well-ventilated place . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. For a comprehensive handling and safety assessment, please consult the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-8-9-21-14-10-11(6-7-17-14)15(19)18-13-4-2-12(16)3-5-13/h2-7,10H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUANNVIDQSSFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the reaction of 4-chlorophenylamine with 2-(2-methoxyethoxy)pyridine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide has applications in scientific research as a building block in chemistry.

While the search results provide limited information about the specific applications of this compound, they do highlight research on related compounds and their uses, as well as techniques applicable to its study:

  • N-Acylethanolamine biosynthesis inhibitors: Pyrimidine-4-carboxamides have been studied as inhibitors of NAPE-PLD, the enzyme responsible for N-acylethanolamine (NAE) production . These inhibitors can be used to study the biological role of NAPE-PLD and NAEs in health and disease . One such inhibitor, LEI-401, decreased anandamide levels in the brains of mice and modulated emotional behavior .
  • Pyrrolo[3,4-c]pyridine derivatives: Pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems and have antidiabetic, antimycobacterial, antiviral, and antitumor properties .
  • Drug release modification: Polymers like Carbopol® 71G-NF can affect the release of drugs from matrix tablets . Combining Carbopol®971P NF with Eudragit®E100 can improve the compaction and sustained release properties of paracetamol, controlling its release in a pH-independent manner . Surface modification of PLGA nanoparticles by carbopol enhances mucoadhesion and cell internalization .
  • Chromatographic techniques: Chromatography is used in various applications .
  • Synthesis and reactions: Various chemical reactions and techniques, such as ozonolysis, can be used in synthesis .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogs with Pyridine-4-Carboxamide Core

N-(4-Chlorophenyl)pyridine-4-carboxamide (CAS 14547-69-4)
  • Structure : Shares the pyridine-4-carboxamide core and 4-chlorophenyl group but lacks the 2-(2-methoxyethoxy) substituent.
  • Key Differences : The absence of the methoxyethoxy group likely reduces solubility and steric bulk compared to the target compound.
  • Implications : The methoxyethoxy group in the target compound may enhance aqueous solubility or metabolic stability, which is critical for oral bioavailability .
N-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide (Compound 56)
  • Structure : Pyridine-4-carboxamide with a dichlorophenyl-furan substituent instead of the chlorophenyl-methoxyethoxy group.
  • Key Differences : The furan and dichlorophenyl moieties introduce distinct electronic and steric properties.
  • Implications : Such substitutions may shift biological activity toward different targets (e.g., antibacterial vs. antifungal) .

Analogs with Modified Heterocyclic Cores

1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)
  • Structure : Pyridin-2-one core with dual 4-chlorophenyl groups and a dimethyl substitution.
  • Activity : Exhibits antifungal activity against C. albicans (MIC = 8 µg/mL).
  • Comparison: The pyridinone core vs. pyridine-4-carboxamide may alter hydrogen-bonding patterns, affecting target specificity. Both compounds share para-substituted aromatic groups, suggesting a role in membrane penetration or target binding .
BMS-777607 (Met Kinase Inhibitor)
  • Structure : Pyridone core with fluorophenyl and ethoxy groups.
  • Activity: Potent Met kinase inhibitor with tumor stasis in xenograft models.
  • Comparison : The pyridone core and ethoxy group in BMS-777607 contrast with the pyridine-4-carboxamide and methoxyethoxy group in the target compound. Such differences highlight how core heterocycles influence kinase selectivity and solubility .

Compounds with Similar Substituents

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
  • Structure : Benzothiazole core with ethoxy and 4-chlorophenyl acetamide groups.
Compounds with Methoxyethoxy Moieties (e.g., EP00342850 Derivatives)
  • Structure: Feature 2-methoxyethoxy groups in non-pyridine systems (e.g., bicycloheptane derivatives).
  • Implications : The methoxyethoxy group is often used to improve solubility; its placement on the pyridine in the target compound may optimize pharmacokinetics compared to aliphatic or cyclic systems .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Key Differences vs. Target Compound Source
N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide Pyridine-4-carboxamide 2-(2-methoxyethoxy), 4-chlorophenyl Not explicitly reported Reference compound
N-(4-chlorophenyl)pyridine-4-carboxamide Pyridine-4-carboxamide 4-chlorophenyl Not reported Lacks 2-(2-methoxyethoxy) group
PYR (Pyridin-2-one analog) Pyridin-2-one 4-chlorophenyl, amino, dimethyl Antifungal (C. albicans) Pyridinone core vs. pyridine-4-carboxamide
BMS-777607 Pyridone Fluoro, ethoxy, carboxamide Met kinase inhibition Pyridone core, fluorophenyl substituents
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole Ethoxy, 4-chlorophenyl acetamide Not reported Benzothiazole core vs. pyridine

Biological Activity

N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a 4-chlorophenyl group and a 2-methoxyethoxy moiety. This structural configuration is crucial for its interaction with biological targets.

  • Inhibition of NAPE-PLD :
    • This compound has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of this enzyme can modulate levels of NAEs, which are implicated in various physiological processes including pain, inflammation, and emotional behavior .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of pyridine-4-carboxamide exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant activity against human leukemia and breast cancer cell lines, indicating that modifications to the pyridine framework can enhance anticancer properties .

Structure-Activity Relationships (SAR)

The SAR studies indicate that specific substitutions on the pyridine ring significantly influence biological activity. For instance, variations in the substituents at different positions on the ring can lead to changes in potency and selectivity against biological targets .

Substituent PositionModification TypeEffect on Activity
R1ChlorineIncreased potency against NAPE-PLD
R2Methoxy groupEnhanced solubility and bioavailability
R3Ethoxy groupImproved interaction with lipid membranes

Case Studies

  • Behavioral Studies :
    • In vivo studies using mouse models demonstrated that administration of this compound resulted in decreased levels of anandamide in the brain, suggesting potential applications in treating anxiety and stress-related disorders .
  • Cytotoxicity Assays :
    • Various derivatives have been tested for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and CEM (leukemia). Results indicated that some compounds exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Research Findings

Recent research has expanded on the biological activities associated with pyridine derivatives:

  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activities against a range of pathogens, indicating their potential use in treating infections .
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through inhibition of specific enzymes has been observed, suggesting that these compounds may also serve as anti-inflammatory agents .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted anilines. Key steps include:

  • Nucleophilic substitution : Introducing the 2-(2-methoxyethoxy) group via alkylation of pyridine precursors under basic conditions (e.g., NaOH in dichloromethane) .
  • Amide bond formation : Use coupling agents like EDC/HOBt or HATU to react the carboxylic acid with 4-chloroaniline. Optimization may involve temperature control (0–25°C) and solvent selection (DMF or THF) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can the crystal structure of this compound be determined, and what software tools are suitable for refinement?

Answer:

  • X-ray diffraction (XRD) : Single-crystal XRD is standard. Data collection requires cryogenic cooling (e.g., 100 K) to minimize radiation damage .
  • Refinement : Use SHELXL (SHELX suite) for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen placement via riding models .
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R1 < 5% for high-resolution data) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Hazard classification : Based on structural analogs, anticipate acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust generation .
  • Storage : Store in airtight containers at –20°C, away from oxidizers .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can 3D-QSAR modeling be applied to predict the biological activity of derivatives of this compound?

Answer:

  • Dataset preparation : Collect IC50 values for analogs (e.g., anti-inflammatory or kinase inhibition data) and convert to log(1/IC50) .
  • Molecular alignment : Align structures using common scaffolds (e.g., pyridine-4-carboxamide) via VLife MDS or similar software .
  • Descriptor generation : Compute steric, electrostatic, and hydrophobic fields. Validate models using leave-one-out cross-validation (q² > 0.5) .
  • Contradiction resolution : Address outliers by re-evaluating conformational flexibility or experimental variability .

Q. What strategies are effective for resolving discrepancies in crystallographic data, such as disorder or twinning?

Answer:

  • Disorder modeling : Split atomic positions with occupancies summing to 1. Use restraints (e.g., SIMU/DELU in SHELXL) to stabilize geometry .
  • Twinning detection : Analyze intensity statistics (e.g., Hooft parameter > 0.5). Refine using TWIN/BASF commands in SHELXL .
  • Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry and R1/R1_all convergence .

Q. How can this compound’s kinase inhibitory activity be mechanistically evaluated in vitro and in vivo?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Use recombinant kinases (e.g., Met kinase) with ATP-Glo™ luminescence assays. IC50 values <100 nM indicate high potency .
    • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • In vivo models :
    • Xenograft studies : Administer orally (10–50 mg/kg/day) in Met-dependent GTL-16 gastric carcinoma models. Monitor tumor volume and metastasis .
    • PK/PD analysis : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS. Optimize dosing for sustained target engagement .

Q. What experimental phasing techniques are suitable for novel derivatives with challenging diffraction data?

Answer:

  • SAD/MAD phasing : Incorporate heavy atoms (e.g., SeMet) into derivatives. Use SHELXC/D/E for automated substructure solution .
  • Molecular replacement : If homologs (>70% sequence identity) exist, use Phaser with PDB templates .
  • Low-resolution data : Apply density modification (e.g., Parrot in CCP4) to improve map interpretability .

Key Notes

  • Contradictions : Safety data for analogs (e.g., acute toxicity ) may not fully represent the compound; validate experimentally.
  • Methodological rigor : Prioritize peer-reviewed crystallographic and pharmacological protocols.

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